2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
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Overview
Description
2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with diphenyl groups and a biphenyl moiety containing a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives and suitable catalysts such as aluminum chloride.
Attachment of the Biphenyl Moiety: The biphenyl moiety can be attached through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids or esters in the presence of palladium catalysts and base.
Incorporation of the Dioxaborolane Group: The dioxaborolane group can be introduced through a borylation reaction using pinacolborane and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, enabling the formation of new carbon-carbon bonds with various aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, suitable solvents.
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, and coupling reactions can create extended aromatic systems.
Scientific Research Applications
2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of extended aromatic systems through coupling reactions.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential therapeutic properties.
Catalysis: The compound can act as a ligand in catalytic systems, facilitating various chemical transformations.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with molecular targets through its functional groups. The dioxaborolane group, for instance, can participate in Suzuki-Miyaura coupling reactions by forming a complex with palladium catalysts, enabling the formation of new carbon-carbon bonds. The triazine core and diphenyl groups contribute to the compound’s stability and reactivity, allowing it to engage in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its combination of a triazine core, diphenyl groups, and a biphenyl moiety with a dioxaborolane group. This structural arrangement provides distinct reactivity and stability, making it valuable in various applications. Its ability to undergo Suzuki-Miyaura coupling reactions efficiently sets it apart from other similar compounds, offering versatility in organic synthesis and materials science.
Properties
Molecular Formula |
C33H30BN3O2 |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
2,4-diphenyl-6-[4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-17-11-16-27(22-28)23-18-20-26(21-19-23)31-36-29(24-12-7-5-8-13-24)35-30(37-31)25-14-9-6-10-15-25/h5-22H,1-4H3 |
InChI Key |
HZXLUYAQBQNVGL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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